![molecular formula C11H16N2O4S B2510734 3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid CAS No. 920313-46-8](/img/structure/B2510734.png)
3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid" is a β-amino acid derivative with a thiazole ring and a tert-butoxycarbonyl (Boc) protected amino group. This structure is indicative of a molecule that could be used in various chemical syntheses, including the creation of peptides or as an intermediate in the synthesis of more complex organic molecules. The presence of the Boc group suggests that it is designed for use in a protected form during peptide synthesis, to be deprotected at a later stage in the synthesis process .
Synthesis Analysis
The synthesis of β-amino acids with thiazole substituents can be achieved by the Hantzsch method, which involves the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with various reagents to introduce the thiazole ring . Additionally, the synthesis of related compounds with Boc-protected amino groups often involves starting with Boc-protected aspartic or glutamic acid esters, followed by a series of reactions including chain extension, cyclization, and deprotection steps . The synthesis of similar compounds has been achieved with high enantiomeric excess, indicating that the synthesis of our compound of interest could also be performed enantioselectively .
Molecular Structure Analysis
The molecular structure of the compound includes a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This ring system is known for its stability and aromatic character, which can contribute to the bioactivity of the molecule. The Boc-protected amino group is a common protecting group in organic synthesis, particularly in peptide synthesis, as it can be removed under acidic conditions without affecting other functional groups in the molecule .
Chemical Reactions Analysis
Compounds with Boc-protected amino groups and thiazole rings can participate in a variety of chemical reactions. The Boc group can be removed under acidic conditions, revealing a free amino group that can then be used for further reactions, such as peptide coupling. The thiazole ring can engage in reactions typical of aromatic heterocycles, such as electrophilic substitution, and can also contribute to the biological activity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by the presence of the thiazole ring and the Boc-protected amino group. The thiazole ring contributes to the molecule's stability and potential aromaticity, while the Boc group makes the compound more bulky and protects the amino group from reacting prematurely. These properties are important for the compound's solubility, reactivity, and overall behavior in a synthetic or biological context. The fluorescence properties of related compounds suggest that our compound may also exhibit such properties, which could be useful in analytical applications .
Scientific Research Applications
Enantioselective Synthesis : This compound has been used in the enantioselective synthesis of neuroexcitants, demonstrating its utility in creating enantiomerically pure compounds (Pajouhesh et al., 2000).
Antimicrobial Activity : Research has shown that derivatives of this compound have potential applications in the synthesis of compounds with antimicrobial properties. For instance, 2,5-disubstituted-1,3,4-thiadiazole derivatives synthesized from this compound exhibited strong activities against various microorganisms (Pund et al., 2020).
Synthesis of Electrophilic Building Blocks : The compound is useful in the preparation of novel electrophilic building blocks for synthesizing enantiomerically pure compounds, highlighting its role in organic chemistry and drug development (Zimmermann & Seebach, 1987).
Synthesis of β-Amino Acids and Derivatives : This compound has been involved in the synthesis of new β-amino acids and their derivatives, which have shown discrete antimicrobial activity and positive effects on plant growth (Mickevičius et al., 2013).
Solid Phase Synthesis of Carbonylated Peptides : It has also been used in the solid phase synthesis of carbonylated peptides, contributing to the field of peptide chemistry and potentially impacting drug development (Waliczek et al., 2015).
Synthesis of Luminescent Complexes : The compound has been employed in the synthesis of luminescent complexes with potential applications in biological studies and material science (Kanwal et al., 2020).
Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : It has been used in the functional modification of hydrogels, indicating its potential in the development of new materials with applications in medicine and engineering (Aly & El-Mohdy, 2015).
properties
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-5-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)13-9-12-6-7(18-9)4-5-8(14)15/h6H,4-5H2,1-3H3,(H,14,15)(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWAPXTXWILCBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[2-(4-methoxyphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2510655.png)
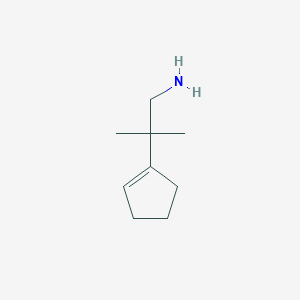
![1-[4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one](/img/structure/B2510658.png)
![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2510659.png)
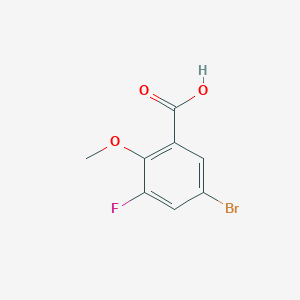
![1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2510663.png)

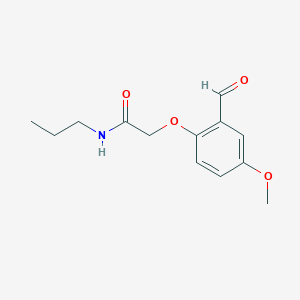
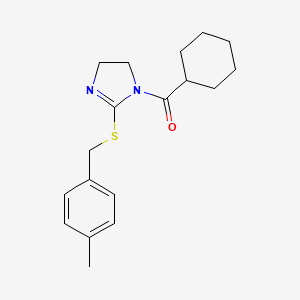
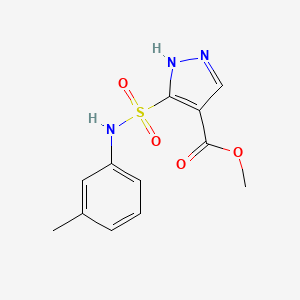
![methyl 2-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2510671.png)

![3-isopentyl-5-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2510673.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2510674.png)